molecular formula C12H19NO B13094346 2-Cyclohexyl-4-methyl-3-oxopentanenitrile

2-Cyclohexyl-4-methyl-3-oxopentanenitrile

Cat. No.: B13094346
M. Wt: 193.28 g/mol
InChI Key: UQNMIBOBTYYWEY-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4-methyl-3-oxopentanenitrile is an organic compound with the molecular formula C12H19NO. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a cyclohexyl ring and a ketone group. This compound is used primarily in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-4-methyl-3-oxopentanenitrile typically involves the reaction of cyclohexyl ketone with a nitrile compound under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the nitrile group to the ketone .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the purity of the final product, often involving temperature control and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-4-methyl-3-oxopentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyclohexyl-4-methyl-3-oxopentanenitrile is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4-methyl-3-oxopentanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, making the compound valuable in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-4-methyl-3-oxopentanenitrile is unique due to the presence of both a cyclohexyl ring and a nitrile group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in synthetic chemistry and research applications .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-cyclohexyl-4-methyl-3-oxopentanenitrile

InChI

InChI=1S/C12H19NO/c1-9(2)12(14)11(8-13)10-6-4-3-5-7-10/h9-11H,3-7H2,1-2H3

InChI Key

UQNMIBOBTYYWEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C#N)C1CCCCC1

Origin of Product

United States

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